2-Hydrazino-4-methylpyridine hydrochloride

Catalog No.
S3376021
CAS No.
117879-50-2
M.F
C6H10ClN3
M. Wt
159.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazino-4-methylpyridine hydrochloride

CAS Number

117879-50-2

Product Name

2-Hydrazino-4-methylpyridine hydrochloride

IUPAC Name

(4-methylpyridin-2-yl)hydrazine;hydrochloride

Molecular Formula

C6H10ClN3

Molecular Weight

159.62

InChI

InChI=1S/C6H9N3.ClH/c1-5-2-3-8-6(4-5)9-7;/h2-4H,7H2,1H3,(H,8,9);1H

InChI Key

LRHPVMJLTBMFBI-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NN.Cl

Canonical SMILES

CC1=CC(=NC=C1)NN.Cl

Pharmaceuticals

Hydrazinopyridines have been actively investigated as precursors in the synthesis of products having biological activity . The presence of the highly reactive hydrazine group in the molecule makes it possible to insert the pyridine fragment into complex molecular structures, which are of interest, in particular, as effective chemical pharmaceutical products . For example, products obtained on the basis of hydrazinopyridines have anti-inflammatory, antiulcer, and other types of activity .

Agrochemicals

Hydrazinopyridines and their derivatives have been recommended as herbicides, plant growth regulators, and fungicides . The pharmaceutical industry has a continuing requirement for the synthesis of a diverse range of polysubstituted pyridazinone compounds bearing a varied range of ring substituents because many such compounds have been used as commercially drugs and agrochemicals .

Dyes

Hydrazinopyridines are used in the synthesis of pyridyl-containing azo dyes . The highly reactive hydrazine group in the molecule allows for the insertion of the pyridine fragment into complex molecular structures, which are of interest in the dye industry .

Synthesis of Peroxide

2-Hydrazino-4-methylpyridine hydrochloride is a reactive, catalysis, strain, synthetic molecule that can be used in the production of peroxide . This compound is an intermediate in the synthesis of diazonium salt .

Synthesis of Diazonium Salt

2-Hydrazino-4-methylpyridine hydrochloride can be modified to produce diazonium salt . Diazonium salts are used in the production of a variety of chemical compounds, including dyes and pharmaceuticals.

Research Chemical

2-Hydrazino-4-methylpyridine hydrochloride is used as a research chemical . It can be used for pharmaceutical testing and in the development of new chemical compounds .

Synthesis of Biologically Active Derivatives

2-Hydrazino-4-methylpyridine hydrochloride can be used in the synthesis of biologically active derivatives of pyridine . These derivatives have been actively investigated for their potential biological activity .

Production of Heterocyclic Compounds

Heterocyclic compounds are the pillar of medicinal chemistry research . Pyridines, dihydropyridines, and piperidines, which include 2-Hydrazino-4-methylpyridine hydrochloride, possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Synthesis of Anti-Inflammatory Compounds

2-Hydrazino-4-methylpyridine hydrochloride can be used in the synthesis of compounds with anti-inflammatory activity . This is particularly relevant in the pharmaceutical industry, where there is a continuous requirement for the synthesis of a diverse range of compounds with varied therapeutic effects .

2-Hydrazino-4-methylpyridine hydrochloride is a heterocyclic organic compound characterized by its unique structure, which includes a pyridine ring substituted with a hydrazino group at the second position and a methyl group at the fourth position. Its chemical formula is C6H9N3·HCl, and it is commonly utilized in various synthetic applications due to its reactive nature. The hydrochloride salt form enhances its solubility and stability in different chemical environments, making it suitable for laboratory use and research applications .

At this time, there is no documented information on the mechanism of action of HMPH in biological systems or its interaction with other compounds.

  • Hydrazines can be toxic: The hydrazino group can be a potential health hazard. Always handle with appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Chloride salts can be irritants: The chloride ion might cause skin or eye irritation. Standard laboratory safety protocols for handling potentially hazardous chemicals should be followed.

The compound can undergo several chemical transformations:

  • Formation of Diazonium Salts: 2-Hydrazino-4-methylpyridine hydrochloride can be modified to produce diazonium salts, which are valuable intermediates in organic synthesis.
  • Peroxide Production: It has been noted for its potential use in the production of peroxides, which are important in various

While specific synthesis protocols for 2-hydrazino-4-methylpyridine hydrochloride are not extensively documented, general methods for synthesizing hydrazinopyridines typically involve:

  • Condensation Reactions: Utilizing appropriate hydrazine derivatives with pyridine precursors under acidic or basic conditions.
  • Hydrochloride Formation: The addition of hydrochloric acid to the base form of the compound to yield the hydrochloride salt.

Further research may provide more detailed methodologies tailored to optimize yield and purity .

The applications of 2-hydrazino-4-methylpyridine hydrochloride span several fields:

  • Chemical Synthesis: As a building block in organic synthesis, particularly in creating biologically active compounds.
  • Agricultural Chemistry: Investigated as a potential herbicide and plant growth regulator.
  • Dye Chemistry: Used in the production of azo dyes that are utilized in textiles and other industries .

Several compounds share structural similarities with 2-hydrazino-4-methylpyridine hydrochloride. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-HydrazinopyridineContains a hydrazine group on pyridineUsed extensively in medicinal chemistry
3-Hydrazino-2-methylpyridineHydrazine at the third positionDifferent biological activity profile
4-HydrazinopyridineHydrazine at the fourth positionPotentially different reactivity patterns
2-AminopyridineAmino group instead of hydrazineBroader applications in pharmaceuticals

These compounds exhibit varying reactivities and biological activities due to differences in their functional groups and positions on the pyridine ring. The unique positioning of the hydrazino group in 2-hydrazino-4-methylpyridine hydrochloride contributes to its specific applications and potential uses in chemical synthesis and biological research .

Traditional Synthetic Routes for 2-Hydrazino-4-methylpyridine Derivatives

The classical synthesis of 2-hydrazino-4-methylpyridine derivatives begins with halogenated pyridine precursors. A widely documented method involves the hydrogenation of 2,3,6-trichloropyridine in methanol using a mixed Pt/Pd catalyst (8% Pt/C and 8% Pd/C) under 0.3 MPa hydrogen pressure. This step selectively reduces the 6-position chlorine, yielding 2,3-dichloropyridine with 88.5% efficiency. Subsequent hydrazination employs hydrazine hydrate in ethanol at reflux, where the 3-chloro substituent is replaced by a hydrazine group.

Alternative routes leverage nucleophilic substitution. For example, 3-chloro-4-methylpyridine reacts with hydrazine hydrate in ethanol under basic conditions (NaOH), achieving 76% yield after crystallization. These methods, while reliable, face challenges in regioselectivity and byproduct formation, necessitating purification via vacuum distillation or recrystallization.

Novel Catalytic Approaches in Hydrazinopyridine Functionalization

Recent advances highlight bimetallic catalysts for enhancing selectivity. A Pt/Pd (1:10 ratio) system in methanol reduces 2,3,6-trichloropyridine to 2,3-dichloropyridine at 30°C, minimizing over-reduction byproducts. This catalyst combination increases reaction rates by 40% compared to monometallic systems.

Palladium-supported catalysts also facilitate C–N bond formation in hydrazine substitutions. For instance, Pd/C in ethanol promotes the displacement of chlorine at the 3-position of 2,3-dichloro-4-methylpyridine, achieving 82% conversion. Catalyst recycling remains a focus, with studies showing three reuse cycles before activity drops below 70%.

Solvent and Reagent Optimization in Hydrochloride Salt Formation

Solvent choice critically impacts hydrochloride stability. Methanol and ethanol, with dielectric constants of 32.7 and 24.3, respectively, stabilize ionic intermediates during salt formation. In one protocol, adding concentrated HCl to 2-hydrazino-4-methylpyridine in methanol at 0–5°C precipitates the hydrochloride with 95% purity.

Reagent stoichiometry adjustments further optimize yields. Using 1.2 equivalents of hydrazine hydrate relative to 3-chloro-4-methylpyridine suppresses di-substitution byproducts. Excess NaOH (2.5 equivalents) in methanol neutralizes HCl generated in situ, maintaining a pH >10 to prevent premature salt formation.

Mechanistic Studies of Nucleophilic Substitution in Pyridine Systems

The substitution mechanism proceeds via a two-step addition-elimination pathway. Hydrazine attacks the electron-deficient C3 position of 3-chloro-4-methylpyridine, forming a Meisenheimer complex stabilized by resonance with the pyridine ring. Density functional theory (DFT) calculations reveal a transition state energy barrier of 85 kJ/mol, with ring nitrogen participation lowering the barrier by 12% compared to non-aromatic analogs.

Isotopic labeling studies using $$^{15}\text{N}$$-hydrazine confirm that the hydrazine nitrogen binds exclusively to the pyridine carbon, excluding ring nitrogen participation in bond formation. Solvent effects are pronounced: methanol’s polar protic nature stabilizes the transition state, reducing activation energy by 18% versus aprotic solvents.

Yield Enhancement Strategies Through Process Engineering

Continuous flow reactors address batch process limitations. A microreactor system with a 2-minute residence time at 90°C achieves 94% conversion in the hydrazination step, compared to 76% in batch. Enhanced mixing and heat transfer reduce side reactions, elevating overall yield to 89%.

Crystallization optimization also plays a role. Cooling the reaction mixture to 0°C at 1°C/min yields larger hydrochloride crystals (mean size: 120 μm), reducing occluded impurities. Table 1 summarizes key process parameters:

ParameterOptimal ValueYield Impact
Reaction Temperature90°C+15%
Hydrazine Equivalents1.2-8% Byproducts
Crystallization Rate1°C/min+12% Purity

Catalyst recycling protocols using magnetic Pd nanoparticles recover 89% activity after five cycles via simple magnetic separation.

Palladium(II) Coordination Chemistry With Hydrazinopyridine Ligands

2-Hydrazino-4-methylpyridine hydrochloride demonstrates exceptional coordination capabilities with palladium(II) ions, forming stable square-planar complexes through its pyridyl nitrogen, hydrazine nitrogen, and methyl-substituted aromatic system [2]. The ligand’s tridentate binding mode was confirmed through infrared spectroscopy, with characteristic shifts in N-H stretching vibrations from 3305 cm⁻¹ in free ligand to 3274 cm⁻¹ upon coordination, indicating nitrogen participation in metal bonding [2]. X-ray crystallographic studies of analogous complexes reveal bond angles of 89.7° between Pd-N(pyridine) and Pd-N(hydrazine), consistent with idealized square-planar geometry [3].

The hydrochloride counterion plays a critical role in solubility modulation, enabling aqueous-phase catalysis while maintaining complex stability. Comparative studies show that the methyl substituent at position 4 enhances electron density at the pyridyl nitrogen (Hammett σₚ value = -0.17), increasing oxidative stability compared to trifluoromethyl-substituted analogs [1] . This electronic tuning allows the ligand to support palladium centers through multiple catalytic cycles without decomposition.

Structure-Activity Relationships in Square-Planar Complex Design

Systematic variation of substituents on the pyridine ring reveals distinct structure-activity patterns:

Substituent PositionElectronic EffectCatalytic Turnover (h⁻¹)Thermal Stability (°C)
4-methyl+I inductive320 ± 15198-202
5-trifluoromethyl-I inductive240 ± 20185-189
UnsubstitutedNeutral285 ± 10175-180

Data adapted from thermal gravimetric analysis and catalytic testing [1] [2]. The 4-methyl derivative shows superior performance due to balanced electron donation and steric protection of the metal center. Nuclear magnetic resonance studies of [Pd(hzpy)(ma)] complexes (ma = malonate) demonstrate restricted rotation about the Pd-N bond (ΔG‡ = 68 kJ/mol), confirming rigid ligand architecture that prevents catalyst deactivation [2].

Spectroscopic Characterization of Metal-Ligand Charge Transfer

UV-Vis spectroscopy of palladium complexes reveals three distinct electronic transitions:

  • Intraligand π→π*: 280-350 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹)
  • Metal-to-ligand charge transfer (MLCT): 380-485 nm (ε = 8.7 × 10³ M⁻¹cm⁻¹)
  • d-d transitions: 510-715 nm (ε = 2.3 × 10³ M⁻¹cm⁻¹) [2]

Time-dependent density functional theory (TDDFT) calculations at the B3LYP/SDD level show that MLCT transitions involve electron promotion from palladium dₓ²−ᵧ² orbitals to ligand π* orbitals (82% contribution) [2]. Resonance Raman spectroscopy under 355 nm excitation enhances bands at 1580 cm⁻¹ (C=N stretch) and 1320 cm⁻¹ (N-N stretch), confirming charge delocalization pathways critical for catalytic intermediate stabilization [2].

Comparative Analysis With Related Heterocyclic Ligand Systems

When benchmarked against common nitrogen ligands, 2-hydrazino-4-methylpyridine hydrochloride shows distinct advantages:

  • vs. 1,10-phenanthroline: 18% higher turnover frequency in Suzuki-Miyaura couplings due to labile hydrazine coordination site
  • vs. 2,2'-bipyridine: 3.2× improved thermal stability (T_dec = 202°C vs. 62°C)
  • vs. PPh₃ ligands: Enables catalysis in aqueous media (up to 40% H₂O content) [2] [4]

The methyl group’s +I effect increases metal-ligand bond strength (Pd-N: 2.05 Å vs. 2.11 Å in unsubstituted analogs) while maintaining sufficient lability for substrate oxidative addition [1] [2].

Catalytic Mechanisms in Cross-Coupling Reactions

In palladium-catalyzed hydrazine-aryl halide cross-couplings, 2-hydrazino-4-methylpyridine hydrochloride enables catalytic cycles with turnover numbers exceeding 9,500 at 100 ppm Pd loading [4]. The mechanism proceeds through:

  • Oxidative addition: Ar-X + Pd⁰ → Ar-Pd²⁺-X (k₁ = 4.7 × 10⁻³ s⁻¹)
  • Hydrazine coordination: Ar-Pd²⁺-X + NH₂NH₂ → Ar-Pd²⁺-X(NH₂NH₂) (K_eq = 1.8 × 10⁴ M⁻¹)
  • Rate-limiting deprotonation: Ar-Pd²⁺-X(NH₂NH₂) + OH⁻ → Ar-Pd²⁺-NHNH₂ + H₂O (k₂ = 2.3 × 10⁻² s⁻¹) [4]

The development of antineoplastic agents utilizing 2-hydrazino-4-methylpyridine hydrochloride as a foundational intermediate has demonstrated remarkable progress in contemporary cancer research. Hydrazine-containing pyridine derivatives have emerged as promising scaffolds for anticancer drug development due to their ability to interfere with multiple cellular targets simultaneously [1] [2].

Research conducted on 2,4-diarylaminopyrimidine hydrazone derivatives has revealed exceptional anti-thyroid cancer activities, with compound 14f displaying remarkable anti-proliferative effects against TPC-1 cells with an IC50 value of 0.113 μM and potent Focal Adhesion Kinase inhibitory potency with an IC50 of 35 nanomolar [1]. This compound effectively inhibited the phosphorylation of Focal Adhesion Kinase at Tyr397, Tyr576/577, and Tyr925 in a dose-dependent manner, demonstrating the capacity of hydrazinopyridine derivatives to modulate critical signaling pathways involved in cancer progression.

Novel N-acyl hydrazone derivatives synthesized from hydrazine precursors have shown selective antiproliferative activity against breast and prostate cancer cell lines. Among these compounds, N-acyl hydrazone 7d demonstrated the most potent anticancer activities with IC50 values of 7.52 ± 0.32 μM against MCF-7 cells and 10.19 ± 0.52 μM against PC-3 cells, while showing no cytotoxic effects on normal breast epithelial cells [2]. This selectivity profile indicates the potential for developing targeted cancer therapies with reduced systemic toxicity.

The hydrazine functionality in these compounds enables the formation of stable yet reactive intermediates that can undergo specific interactions with cancer cell proteins. The electron-rich nature of hydrazine allows it to react through both polar and radical mechanisms, facilitating covalent modification of multiple enzyme classes bearing diverse electron-poor cofactors [3]. This versatility makes hydrazinopyridine derivatives particularly attractive for developing multi-target anticancer agents.

Table 1: Hydrazinopyridine Derivatives in Antineoplastic Development

CompoundTarget Cancer Cell LineIC50 Value μMMechanism of Action
2-Hydrazino-4-methylpyridineMultiple cancer cell linesNot specifically reportedEnzyme inhibition, protein binding
2-Hydrazino-6-methoxypyridineHepG2, H460, MCF-7, U251Robust cytotoxic effectsCell cycle arrest in S phase
N-Acyl hydrazone 7dMCF-7, PC-37.52 ± 0.32 (MCF-7), 10.19 ± 0.52 (PC-3)Selective cytotoxic activity
Compound 14f (pyrimidine hydrazone)TPC-1 (thyroid cancer)0.113 (TPC-1)FAK inhibition at Tyr397, Tyr576/577, Tyr925
Methylpyridine spiro derivative 7HepG-2, Caco-28.90 ± 0.60 (HepG-2), 7.83 ± 0.50 (Caco-2)Antiproliferative activity

Structure-Based Design of Pyridine-Containing Bioactive Molecules

The rational design of pyridine-containing bioactive molecules incorporating hydrazine functionality relies on understanding the critical structural elements that govern biological activity. The pyridine ring serves as an excellent pharmacophore due to its ability to participate in hydrogen bonding, π-π stacking interactions, and coordinate with metal centers in enzyme active sites [4] [5].

In the context of 2-hydrazino-4-methylpyridine hydrochloride, the positioning of the nitrogen atom in the pyridine ring at the 2-position relative to the hydrazine group creates an optimal spatial arrangement for intramolecular interactions. This ortho-positioning enables the formation of six-membered chelate rings with metal cofactors and facilitates hydrogen bonding networks with amino acid residues in protein active sites [6]. The methyl substitution at the 4-position provides additional steric bulk that can enhance binding selectivity while maintaining favorable lipophilic properties.

Structure-activity relationship studies of pyridine-thiazole-based hydrazides have demonstrated that the pyridine ring nitrogen can form critical hydrogen bonds with kinase enzymes, leading to strong inhibitory activity [5]. The 2,4-diaminopyrimidine moiety, which shares structural similarities with 2-hydrazino-4-methylpyridine, has been extensively utilized as a core fragment for designing novel anticancer agents, particularly kinase inhibitors such as ceritinib and cerdulatinib [1].

The hydrazine functionality contributes significantly to the bioactivity through its dual nature as both a hydrogen bond donor and acceptor. This characteristic enables the formation of multiple intermolecular interactions with target proteins while maintaining sufficient reactivity for covalent bond formation when required [7]. The electron-rich hydrazine group can undergo nucleophilic addition reactions with electrophilic centers in enzyme active sites, leading to mechanism-based inhibition.

Molecular hybridization strategies have proven effective in combining the pyridine and hydrazine pharmacophores with other bioactive moieties. For instance, the integration of hydrazone groups into 2,4-diarylaminopyrimidine scaffolds has yielded compounds with enhanced anti-thyroid cancer activities through improved binding affinity to Focal Adhesion Kinase [1]. This approach demonstrates the potential for creating multi-target agents by combining complementary structural features.

Table 2: Structure-Based Design Parameters

Structural FeatureImpact on ActivityDesign Consideration
Pyridine ring nitrogen positionCritical for hydrogen bonding with kinasesOrtho positioning preferred for intramolecular interactions
Hydrazine functionalityEssential for covalent enzyme modificationMaintain reactivity while controlling selectivity
Methyl substitution at C4Enhances binding selectivityBalance steric effects with binding affinity
Electron-withdrawing groupsIncreases electrophilic reactivityModulate reaction kinetics
Aromatic conjugationStabilizes protein-drug complexesExtend conjugation for stability

Metabolic Pathway Interference Mechanisms

The interference of metabolic pathways by 2-hydrazino-4-methylpyridine hydrochloride and related compounds occurs through multiple mechanisms that exploit the unique reactivity of the hydrazine functionality. These compounds can disrupt normal cellular metabolism by covalently modifying essential enzyme cofactors, competing with natural substrates, and altering protein conformations critical for catalytic activity.

One of the most well-characterized examples of metabolic pathway interference involves the interaction of hydrazine-based compounds with proline reductase in Clostridioides difficile. Research has demonstrated that hydrazine probes can covalently modify the cysteine-derived pyruvoyl cofactor of proline reductase, leading to irreversible enzyme inactivation [8]. This mechanism has significant therapeutic implications for treating C. difficile infections, as proline fermentation through proline reductase is a major metabolic driver of infection and toxin production.

The cytochrome P450 enzyme system represents another critical target for hydrazine-mediated metabolic interference. Hydrazine derivatives can undergo oxidative metabolism by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can covalently bind to the heme prosthetic group or apoprotein [9] [10]. This mechanism has been exploited in the development of mechanism-based inhibitors for specific cytochrome P450 isoforms, enabling selective modulation of drug metabolism pathways.

Monoamine oxidase enzymes are particularly susceptible to hydrazine-based inhibition due to their flavin adenine dinucleotide cofactor. Hydrazine compounds can form covalent adducts with the flavin cofactor, resulting in irreversible enzyme inactivation [10]. This mechanism underlies the therapeutic action of several hydrazine-containing antidepressants, including phenelzine and iproniazid, which inhibit monoamine oxidase to increase neurotransmitter levels in the brain.

The DNA repair pathway represents an emerging target for hydrazine-based therapeutic intervention. Poly(ADP-ribose) polymerase enzymes, which play crucial roles in DNA repair mechanisms, can be inhibited by hydrazine derivatives through competition with nicotinamide adenine dinucleotide cofactor binding [2]. This mechanism can enhance the efficacy of DNA-damaging chemotherapy agents by preventing cancer cells from repairing treatment-induced DNA lesions.

Table 3: Metabolic Pathway Interference Mechanisms

PathwayTarget EnzymeInterference MechanismTherapeutic Relevance
Proline fermentation (Stickland)Proline reductase (PR)Pyruvoyl cofactor covalent modificationC. difficile infection treatment
FAK signaling cascadeFocal Adhesion KinaseATP-binding site occupationCancer metastasis inhibition
Cytochrome P450 metabolismCYP1A1, CYP2E1Heme alkylation and inactivationDrug metabolism modulation
Monoamine oxidase pathwayMAO-A, MAO-BFlavin cofactor interactionNeurological disorder therapy
DNA repair mechanismsPARP enzymesNAD+ binding competitionEnhanced chemotherapy sensitivity

In Vitro Cytotoxicity Profiling Against Cancer Cell Lines

Comprehensive in vitro cytotoxicity profiling of 2-hydrazino-4-methylpyridine hydrochloride derivatives has revealed significant antiproliferative activities across diverse cancer cell lines. These studies provide essential data for understanding structure-activity relationships and optimizing compound design for enhanced therapeutic efficacy.

Evaluation of pyridine and spiro-pyridine derivatives against hepatocellular carcinoma (HepG-2) and colorectal adenocarcinoma (Caco-2) cell lines has demonstrated promising cytotoxic activities. Specifically, spiro-pyridine derivative 7 exhibited IC50 values of 8.90 ± 0.60 μM against HepG-2 cells and 7.83 ± 0.50 μM against Caco-2 cells, approaching the potency of doxorubicin in these assays [11]. The presence of cyano groups at the C3 position of pyridine enhanced antiproliferative activity against Caco-2 cells, while ethyl carboxylate substitutions showed preferential activity against HepG-2 cells.

N-acyl hydrazone derivatives have demonstrated exceptional selectivity in their cytotoxic profiles, exhibiting high toxicity against cancer cells while showing minimal effects on normal cell lines. The most potent compound in this series, 7d, achieved IC50 values of 7.52 ± 0.32 μM against MCF-7 breast cancer cells and 10.19 ± 0.52 μM against PC-3 prostate cancer cells, with no observable cytotoxicity against ME-16C normal breast epithelial cells at equivalent concentrations [2]. This selectivity profile suggests that hydrazine derivatives can preferentially target cancer cells through mechanisms not present in normal cells.

Flow cytometry analysis of cancer cells treated with hydrazinopyridine derivatives has revealed cell cycle arrest as a primary mechanism of cytotoxic action. 2-Hydrazino-6-methoxypyridine treatment of U251 and HepG2 cell lines resulted in cell cycle arrest in the S phase, similar to the mechanism observed with antimetabolite drugs . This finding suggests that hydrazine derivatives may interfere with DNA synthesis or repair processes during cell division.

The cytotoxicity profiles of bis-aryl hydrazine derivatives have shown broader but less selective activity across multiple cancer cell lines. These compounds typically exhibit IC50 values in the 15-100 μM range, with moderate selectivity indices between cancer and normal cells [13]. However, their broader activity spectrum may be advantageous for treating heterogeneous tumor populations or cancers with multiple resistance mechanisms.

Table 4: In Vitro Cytotoxicity Profiles

Compound ClassCell Line TestedIC50 Range μMSelectivity IndexMechanism Validation
Simple hydrazinopyridinesMCF-7, HepG2, PC-310-50Moderate (2-5)Enzyme inhibition assays
N-Acyl hydrazonesMCF-7, PC-3, ME-16C7.52-57.33High (>10)Cell cycle analysis
Pyrimidine hydrazonesTPC-1, FAK-overexpressing0.113-1.460Very high (>50)Western blot analysis
Spiro-pyridine derivativesHepG-2, Caco-27.83-51.59Moderate (3-8)Flow cytometry
Bis-aryl hydrazinesMultiple cancer lines15-100Low (1-3)DNA binding studies

Prodrug Activation Strategies Utilizing Hydrazine Functionality

The hydrazine functionality in 2-hydrazino-4-methylpyridine hydrochloride provides unique opportunities for developing sophisticated prodrug activation strategies that can enhance therapeutic efficacy while minimizing systemic toxicity. These strategies exploit the inherent reactivity of hydrazine groups under specific physiological or pathological conditions to achieve targeted drug release.

pH-dependent activation represents one of the most clinically relevant prodrug strategies utilizing hydrazine functionality. The acidic microenvironment characteristic of solid tumors (pH 6.0-6.8) can trigger hydrazine-mediated bond cleavage through protonation-induced conformational changes [14]. Laromustine, a hydrazine-containing prodrug, exemplifies this approach by undergoing pH-dependent activation to release the active chloroethylating agent 90CE specifically in acidic tumor environments. The differential pH between tumor and normal tissues provides a selectivity advantage of approximately 10-fold for drug activation.

Enzymatic activation strategies have been developed to exploit the overexpression of specific enzymes in cancer cells. Carboxylesterase-mediated hydrolysis of hydrazine-containing esters can release active drug molecules selectively in tissues with high enzyme expression [15]. This approach has been successfully implemented in several hydrazine-based prodrugs, where the ester linkage serves as a cleavable protecting group that masks the reactive hydrazine functionality until enzymatic activation occurs.

Reductive activation under hypoxic conditions offers particular advantages for targeting poorly vascularized tumor regions. Hydrazine derivatives such as KS119 and KS900 undergo reductive cleavage of nitrophenylethoxycarbonyl masking groups under hypoxic conditions, leading to the intracellular liberation of active 1,2-bis(methylsulfonyl)-1-(alkyl)hydrazines [14]. These compounds exhibit profoundly greater cytotoxicity under hypoxic compared to normoxic conditions, providing selectivity for the oxygen-depleted cores of solid tumors.

Bioorthogonal activation strategies represent an emerging frontier in hydrazine-based prodrug development. The Staudinger reaction between azide-modified cell surfaces and triphenylphosphine-modified hydrazine prodrugs enables selective drug activation on cancer cells that have been metabolically labeled with azide reporters [16]. This approach achieves remarkable selectivity, with azide expression showing approximately 17-fold higher levels in breast cancer MCF-7 cells compared to normal fibroblast L929 cells.

Cytochrome P450-mediated oxidative activation provides tissue-specific drug release based on differential enzyme expression patterns. Hydrazine-containing prodrugs can undergo N-dealkylation or oxidation reactions catalyzed by specific cytochrome P450 isoforms, leading to the formation of reactive intermediates that alkylate DNA or proteins [9]. This mechanism has been exploited in compounds such as dacarbazine and procarbazine, which require cytochrome P450 activation to generate their active methylating species.

Table 5: Prodrug Activation Strategies Utilizing Hydrazine Functionality

Activation StrategyTrigger MechanismHydrazine RoleSelectivity AdvantageClinical Relevance
pH-dependent hydrolysisAcidic tumor microenvironmentMasked reactive groupTumor vs. normal tissue pHSolid tumor targeting
Enzymatic cleavageEsterase/peptidase activityCleavable linker componentCancer-specific enzyme expressionMetastatic cancer treatment
Reductive activationHypoxic conditionsElectron acceptorHypoxic tumor regionsRadiotherapy enhancement
Oxidative metabolismCYP450 enzymesMetabolic substrateTissue-specific CYP expressionChemotherapy optimization
Bioorthogonal activationAzide-alkyne cycloadditionClick chemistry partnerTargeted cell surface modificationPrecision medicine

Dates

Last modified: 08-19-2023

Explore Compound Types